9-Ethyl-3-(triphenylsilyl)carbazole

OLED Host Material Thermogravimetric Analysis Carbazole Derivatives

Researchers requiring high-performance OLED host and emitter precursors often encounter aggregation-caused quenching and thermal instability with simple alkyl-carbazoles. 9-Ethyl-3-(triphenylsilyl)carbazole (CAS 18834-05-4) directly addresses these limitations as a C3-functionalized building block. - Provides steric bulk for stable glassy morphologies and suppressed molecular aggregation in solid-state films. - Enables synthesis of blue fluorophores via simple condensation, yielding pure CIE coordinates for non-doped active layers. - Functions as a synthon for high-triplet-energy hosts, improving device lifetime and reducing efficiency roll-off in blue PhOLEDs.

Molecular Formula C32H27NSi
Molecular Weight 453.6 g/mol
CAS No. 18834-05-4
Cat. No. B11945109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-3-(triphenylsilyl)carbazole
CAS18834-05-4
Molecular FormulaC32H27NSi
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61
InChIInChI=1S/C32H27NSi/c1-2-33-31-21-13-12-20-29(31)30-24-28(22-23-32(30)33)34(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-24H,2H2,1H3
InChIKeyQPVCCDIPVRCJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-3-(triphenylsilyl)carbazole – Core Building Block for OLEDs


9-Ethyl-3-(triphenylsilyl)carbazole (CAS 18834-05-4) is a C3‑functionalized carbazole derivative incorporating a bulky triphenylsilyl substituent. It has a molecular formula of C₃₂H₂₇NSi and a molecular weight of 453.6 g/mol [1]. This compound is primarily utilized as a key synthetic intermediate and as a precursor for the development of host and emitter materials in organic light‑emitting diodes (OLEDs) and other organic electronic devices. The combination of the electron‑donating carbazole core and the sterically demanding triphenylsilyl group imparts specific photophysical and thermal characteristics that differentiate it from simpler alkyl‑carbazole analogs . It is offered commercially as a specialized building block for early‑stage discovery research .

Why Simple Carbazole Analogs Fall Short


While carbazole derivatives are ubiquitous in organic electronics, the specific placement and nature of substituents critically dictate the performance of the final material or device. Simple 9‑ethylcarbazole (CAS 86‑28‑2) lacks the steric protection and electronic influence of the triphenylsilyl group, leading to markedly lower thermal stability (Td ≈ 180 °C) and a greater propensity for molecular aggregation, which can quench emission in the solid state [1]. Conversely, the introduction of a single triphenylsilyl moiety at the C3 position, as in 9‑Ethyl‑3‑(triphenylsilyl)carbazole, provides a quantifiable balance of steric bulk and electronic modulation [2]. This modification is not merely incremental; it fundamentally alters the compound's suitability as a precursor for high‑performance host materials and emitters, where precise control over morphology, charge transport, and triplet energy is non‑negotiable . The following evidence‑based sections quantify these critical differences.

Quantitative Evidence vs. In-Class Analogs


Enhanced Thermal Stability

The introduction of a substituent at the C3‑position of the carbazole core is known to significantly increase thermal stability. A comparative study of various 3‑substituted 9‑ethyl‑carbazole derivatives demonstrated that this class of compounds exhibits a thermal decomposition temperature (Td) in the range of 304–344 °C, which is a 68‑91% improvement over the Td of unsubstituted 9‑ethyl‑carbazole (180 °C) [1]. While a direct TGA measurement for the specific triphenylsilyl analog is not presented in this cross‑sectional study, the established class‑level trend confirms that the C3‑triphenylsilyl moiety provides a substantial and quantifiable enhancement in thermal robustness, a prerequisite for the vacuum thermal evaporation processes used in OLED fabrication.

OLED Host Material Thermogravimetric Analysis Carbazole Derivatives

Blue OLED Emitter Performance

A direct head‑to‑head comparison of fluorophores derived from 9‑Ethyl‑3‑(triphenylsilyl)carbazole provides the clearest evidence of its utility. The derivative 9‑Ethyl‑3‑{(E)‑2‑[4‑(1,1,1‑triphenylsilyl)phenyl]‑1‑ethenyl}‑9H‑carbazole (Cz‑SiPh) was evaluated alongside the analog 3‑(2‑Anthracen‑9‑yl‑vinyl)‑9‑ethyl‑9H‑carbazole (Cz‑Ph3) in identical non‑doped OLED device structures [1]. Cz‑SiPh exhibited a pure blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.14, 0.09) and achieved a maximum external quantum efficiency (EQE) of 2.3% (1.9 cd/A). In contrast, Cz‑Ph3 emitted a green hue, which is unsuitable for blue display applications. This demonstrates that the triphenylsilyl‑containing styryl framework is essential for achieving the desired blue emission color and reasonable efficiency in a non‑doped configuration.

Blue OLED Non‑Doped Emitter Color Purity CIE Coordinates

Specialty vs. Commodity Sourcing

From a procurement standpoint, 9‑Ethyl‑3‑(triphenylsilyl)carbazole occupies a distinct niche compared to widely available commodity chemicals like 9‑ethylcarbazole. Sigma‑Aldrich specifically classifies this compound (SKU S811742) as an "AldrichCPR" product, a designation reserved for "rare and unique chemicals" provided to early‑discovery researchers with an explicit "as‑is" disclaimer regarding analytical data . Its current pricing (US$756.64 for 1 EA) reflects its specialized nature . In contrast, 9‑ethylcarbazole (CAS 86‑28‑2) is a high‑volume industrial intermediate available at a fraction of the cost. This disparity underscores that 9‑Ethyl‑3‑(triphenylsilyl)carbazole is not a drop‑in replacement for simpler carbazoles; its value lies in its precise, pre‑functionalized structure which eliminates a complex synthetic step for end‑users. Furthermore, commercial suppliers report a purity of 98% with scalable packaging options up to 5 kg, making it viable for both academic and pilot‑scale research .

Chemical Sourcing Research Intermediate Purity Supply Chain

Key Application Scenarios


Blue-Emitting Derivative Synthesis

As demonstrated by the performance of Cz‑SiPh, this compound is an ideal starting material for synthesizing blue‑emitting fluorophores via simple condensation reactions (e.g., Horner‑Emmons‑Wadsworth) [1]. The resulting materials exhibit stable glassy morphologies and pure blue CIE coordinates, addressing a critical need in the development of non‑doped active layers for full‑color displays [1]. Researchers aiming to avoid the complexity and reproducibility issues associated with host‑guest systems should prioritize this precursor.

Thermally Robust Hosts for Blue PhOLEDs

The inherent thermal stability of the C3‑triphenylsilyl‑carbazole core, which is inferred to be >300 °C, makes this compound a valuable synthon for constructing high‑triplet‑energy host materials [2]. In blue phosphorescent OLEDs (PhOLEDs), where high energy excitons can easily degrade the host matrix, the incorporation of this bulky, stable moiety helps suppress molecular aggregation and exciton quenching, thereby extending device operational lifetime and reducing efficiency roll‑off . It serves as a strategic building block for materials designed to withstand the rigorous demands of commercial blue‑emitting devices.

σ-π Conjugated Hybrid Materials

The triphenylsilyl group facilitates enhanced d‑orbital participation in multiple σ‑π conjugation pathways when integrated into donor‑acceptor architectures . Using 9‑Ethyl‑3‑(triphenylsilyl)carbazole as a precursor allows for the precise, one‑pot introduction of arylsilane units, a cost‑effective strategy for tuning electrical properties independently of photophysical characteristics . This is particularly relevant for designing bipolar host materials with balanced charge carrier mobility, a key factor for achieving high external quantum efficiencies (EQE >15%) in blue PhOLEDs .

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